![molecular formula C16H12ClNO3 B2530851 7-Chloro-8-methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid CAS No. 725687-87-6](/img/structure/B2530851.png)
7-Chloro-8-methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid
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Description
The compound 7-Chloro-8-methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid is a quinoline derivative, a class of compounds known for their diverse biological activities. Quinoline derivatives have been extensively studied due to their potential therapeutic applications, including their role as antibacterials and enzyme inhibitors.
Synthesis Analysis
The synthesis of quinoline derivatives often involves the introduction of various substituents that can enhance the biological activity of the compound. For instance, the synthesis of 7-heterocycle-substituted quinoxalinecarboxylic acids with a substituted phenyl group at the C-7 position has been described, where the compounds exhibit neuroprotective efficacy in vivo . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic approaches could potentially be applied.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their biological activity. For example, the crystal structures of hydrochlorides of 7-chloro- and 7-methyl-4-iminecinnoline analogs have been determined, revealing strong intramolecular hydrogen bonding between protonated 4-imine and 3-carboxylic groups . This structural feature is significant as it influences the compound's chemical affinity and permeability, which are essential for its antibacterial activity.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, which are influenced by their molecular structure. The presence of functional groups such as carboxylic acid can affect the compound's reactivity. For example, the free acidic function of a carboxyl group may lower the permeability of quinolone analogs, impacting their antibacterial activity . The specific chemical reactions of this compound would depend on its functional groups and substitution pattern.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents like chlorine or methyl groups can alter these properties significantly. For instance, the presence of a water-soluble group in a quinoxalinecarboxylic acid derivative has been shown to enhance its potency . The crystallographic analysis of similar compounds provides insights into their density and molecular packing, which are relevant for understanding their physical properties .
Scientific Research Applications
Structural Insights and Antibacterial Activity
Research on quinoline derivatives, including those similar to 7-Chloro-8-methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid, has provided valuable insights into their structural properties and potential applications. For example, studies on the crystal structures of quinolone analogs have elucidated their intramolecular hydrogen bonding, which is crucial for their antibacterial activity. These compounds form strong hydrogen bonds between protonated imine (donor) and carboxylic (acceptor) groups, which is a characteristic feature distinguishing them from common quinolones (Główka et al., 1999).
Anticancer Potential
The synthesis and evaluation of amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives have demonstrated significant anticancer activity, particularly against various carcinoma cell lines. These compounds, obtained through microwave-assisted synthesis, have shown to be more potent than traditional drugs like doxorubicin in some cases, indicating their potential as novel anticancer agents (Bhatt et al., 2015).
Enzyme Inhibition for Neurological Benefits
Pyrrolo[3,2-c]quinoline derivatives, such as 7-Chloro-3-methyl-1H-pyrrolo[3,2-c]quinoline-4-carboxylic acid, have been identified as potent and selective inhibitors of kynurenine-3-hydroxylase (KYN-3-OHase). This enzyme plays a role in the kynurenine pathway, which is involved in neurodegenerative diseases, suggesting that these compounds could offer new therapeutic strategies (Heidempergher et al., 1999).
Broad-Spectrum Antimicrobial Effects
Further research into quinoline derivatives has highlighted their broad-spectrum antimicrobial effects. Microwave-irradiated synthesis of 2-phenyl-7-substitutedquinoline-4-carboxylic acid derivatives has resulted in compounds active against a wide range of microorganisms, including both gram-positive and gram-negative bacteria. These findings underscore the versatility of quinoline derivatives in developing new antimicrobial agents (Bhatt & Agrawal, 2010).
properties
IUPAC Name |
7-chloro-8-methyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3/c1-8-3-6-14(21-8)13-7-11(16(19)20)10-4-5-12(17)9(2)15(10)18-13/h3-7H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIXXLJYXICXAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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